molecular formula C7H6BrClS B8500609 1-Bromo-2-chloro-4-methylsulfanylbenzene

1-Bromo-2-chloro-4-methylsulfanylbenzene

Cat. No. B8500609
M. Wt: 237.55 g/mol
InChI Key: ZEDJKLTZTSSQFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-2-chloro-4-methylsulfanylbenzene is a useful research compound. Its molecular formula is C7H6BrClS and its molecular weight is 237.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2-chloro-4-methylsulfanylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-chloro-4-methylsulfanylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

1-bromo-2-chloro-4-methylsulfanylbenzene

InChI

InChI=1S/C7H6BrClS/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3

InChI Key

ZEDJKLTZTSSQFP-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1-bromo-2-chloro-4-fluorobenzene (7, 0.50 g, 2.39 mmol) and sodium thiomethoxide (0.17 g, 2.42 mmol) in DMSO (2.5 mL) was stirred at 100° C. for 1 h. The reaction mixture was added to 20 mL water with stirring, the aqueous mixture was extracted with ethyl acetate (2×20 mL) and the combined organic layers were dried over sodium sulfate, filtered and evaporated in vacuo. The title compound (0.62 g) was obtained as a colorless oil and was used in the next step without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Bromo-3-chloro-benzenethiol (0.94 g, 4.21 mmol) was dissolved in tetrahydrofuran (10 ml) and cooled to 0° C. under argon. Sodium hydride (0.19 g, 4.63 mmol) was added and the mixture was stirred for 5 minutes, then iodomethane (0.28 ml, 4.42 mmol) was added. The mixture was allowed to warm, stirring for 30 minutes, then the reaction was quenched with saturated aqueous ammonium chloride. The mixture was extracted with dichloromethane (×2) and the combined organic layers were dried (MgSO4) and concentrated. Purification of the resultant residue by flash chromatography (Si-PCC, pentane) afforded the title compound as a colourless oil (0.65 g, 65%). 1H NMR (CDCl3 400 MHz) 2.47 (3H, s), 6.99 (1H, dd, J=8.45, 2.26 Hz), 7.30 (1H, d, J=2.25 Hz), 7.48 (1H, d, J=8.45 Hz).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Three
Yield
65%

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